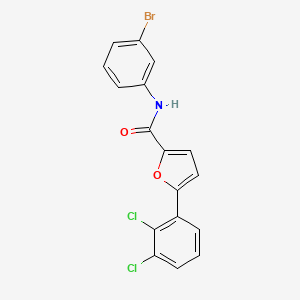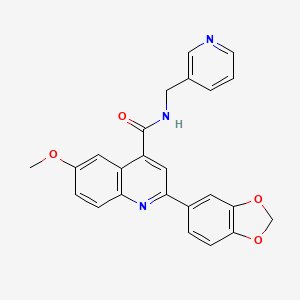
N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide, also known as BDF, is a chemical compound that has gained significant attention in the field of neuroscience research due to its potential as a modulator of the GABA-A receptor. The GABA-A receptor is a major inhibitory neurotransmitter receptor in the central nervous system, and drugs that modulate its activity have been shown to have anxiolytic, sedative, and anticonvulsant effects.
作用機序
N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide acts as a positive allosteric modulator of the GABA-A receptor, specifically at the α1β2γ2 subunit. This results in an increase in the affinity of the receptor for GABA, the major inhibitory neurotransmitter in the central nervous system. This leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. It has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury. N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide has been shown to increase the expression of GABA-A receptor subunits in the brain, suggesting that it may have long-term effects on the function of the GABA-A receptor.
実験室実験の利点と制限
One advantage of N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide is that it is a highly selective modulator of the GABA-A receptor, with little to no activity at other neurotransmitter receptors. This makes it a useful tool for studying the role of the GABA-A receptor in various physiological and pathological processes. However, one limitation of N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide is that it has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are a number of potential future directions for research on N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide. One area of interest is the development of new analogs of N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the long-term effects of N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide on the function of the GABA-A receptor and on behavior. Finally, N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide may have potential as a therapeutic agent for a variety of neurological and psychiatric disorders, and further research is needed to explore its potential in these areas.
合成法
The synthesis of N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide involves the reaction of 3-bromophenylamine and 2,3-dichlorobenzoyl chloride in the presence of a base, followed by cyclization with furfurylamine. This method was first described by researchers at the University of California, Davis in 1998 (J. Org. Chem. 1998, 63, 4545-4552).
科学的研究の応用
N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide has been shown to have a number of potential applications in neuroscience research. It has been studied as a potential treatment for anxiety, depression, and epilepsy, as well as a tool for studying the GABA-A receptor. N-(3-bromophenyl)-5-(2,3-dichlorophenyl)-2-furamide has also been investigated as a potential treatment for alcohol withdrawal syndrome and as a modulator of the endocannabinoid system.
特性
IUPAC Name |
N-(3-bromophenyl)-5-(2,3-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrCl2NO2/c18-10-3-1-4-11(9-10)21-17(22)15-8-7-14(23-15)12-5-2-6-13(19)16(12)20/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEPEDNFJCAGRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)C2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrCl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049871.png)
methylene]-4-(4-morpholinyl)-4-oxo-1-phenyl-1,3-butanedione](/img/structure/B6049876.png)
![N,N-dimethyl-N'-[(2-phenoxy-3-pyridinyl)methyl]sulfamide](/img/structure/B6049879.png)
![2-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}-4-methoxyphenol](/img/structure/B6049890.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6049897.png)
![4-[benzyl(methylsulfonyl)amino]-N-(4-phenoxyphenyl)benzamide](/img/structure/B6049898.png)
![N-(1-ethyl-1H-1,2,4-triazol-3-yl)-N'-[4-(2-methyl-1H-imidazol-1-yl)benzyl]urea](/img/structure/B6049899.png)
![2-{[2-(diethylamino)ethyl]thio}-5-ethyl-6-hydroxy-3-phenyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B6049906.png)
![2-chloro-4-{[3-(2-hydroxyethyl)-4-(3-methoxybenzyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B6049915.png)
![1-[(dimethylamino)sulfonyl]-N-[4-(1H-imidazol-1-yl)benzyl]-3-piperidinecarboxamide](/img/structure/B6049922.png)
![N-(4-butoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6049947.png)
![4-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3,5-dimethylisoxazole](/img/structure/B6049952.png)

